molecular formula C14H12N2O B5129194 2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone

2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone

Cat. No.: B5129194
M. Wt: 224.26 g/mol
InChI Key: NBDXKODRCDMRSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone typically involves the reaction of indole derivatives with pyridine-based compounds. One common method is the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones under mild conditions using water as the oxygen source . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed oxidation reactions. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and yield of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone is unique due to the combination of indole and pyridine moieties, which enhances its biological activity and versatility in various applications. This dual functionality makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,3-dihydroindol-1-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(12-6-3-4-9-15-12)16-10-8-11-5-1-2-7-13(11)16/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXKODRCDMRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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